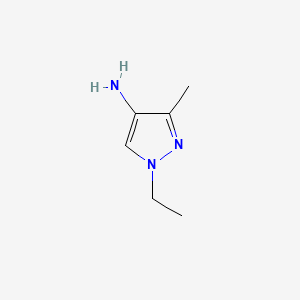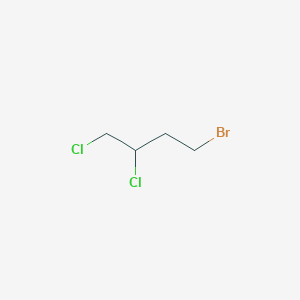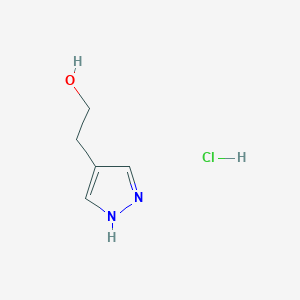![molecular formula C14H21N3 B1522139 bis[(1,5-diméthyl-1H-pyrrol-2-yl)méthyl]amine CAS No. 1209276-40-3](/img/structure/B1522139.png)
bis[(1,5-diméthyl-1H-pyrrol-2-yl)méthyl]amine
Vue d'ensemble
Description
Bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine is a useful research compound. Its molecular formula is C14H21N3 and its molecular weight is 231.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications antibactériennes
Le cycle imidazole, qui partage des similitudes structurales avec la bis[(1,5-diméthyl-1H-pyrrol-2-yl)méthyl]amine, est connu pour ses propriétés antibactériennes . Ce composé peut être utilisé dans le développement de nouveaux agents antibactériens, en ciblant spécifiquement les souches résistantes de bactéries. Son mécanisme peut impliquer la perturbation de la synthèse de la paroi cellulaire bactérienne ou de la fonction des protéines.
Activité antitumorale
Des dérivés du pyrrole, tels que ceux liés à la this compound, ont été synthétisés et évalués pour leur activité antitumorale . Ces composés peuvent être conçus pour cibler des lignées cellulaires cancéreuses spécifiques, offrant une voie pour le développement de nouveaux agents chimiothérapeutiques.
Effets antidiabétiques
Le squelette structural de la this compound pourrait être modifié pour améliorer son interaction avec les cibles biologiques impliquées dans la gestion du diabète . La recherche dans ce domaine pourrait conduire à la création de nouveaux médicaments qui régulent plus efficacement les niveaux de sucre dans le sang.
Propriétés anti-inflammatoires
Des composés contenant le cycle imidazole sont rapportés pour présenter des activités anti-inflammatoires . Par extension, la this compound pourrait être étudiée pour son potentiel à réduire l'inflammation, qui est un symptôme courant dans de nombreuses maladies.
Agents antifongiques
Les dérivés du pyrrole se sont avérés prometteurs en tant qu'agents antifongiques . La molécule de this compound pourrait être un point de départ pour la synthèse de composés qui combattent les infections fongiques, avec des applications potentielles en médecine et en agriculture.
Applications en science des matériaux
La nature polyvalente des composés à base de pyrrole s'étend à la science des matériaux . La this compound peut être utilisée pour créer de nouveaux matériaux présentant des propriétés électroniques ou photoniques spécifiques, qui pourraient être précieux dans le développement de capteurs, de conducteurs et d'autres applications technologiques.
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with various biological targets .
Mode of Action
It’s known that the compound can exist in various sensitive electronic forms in accessible redox states . This suggests that it may interact with its targets through electron transfer processes .
Biochemical Pathways
The compound’s potential to exist in various redox states suggests that it may influence redox-related biochemical pathways .
Result of Action
The compound’s potential to exist in various redox states suggests that it may have a significant impact on cellular redox processes .
Action Environment
It’s known that the compound’s electronic forms can vary based on the presence of varying ancillary ligands , suggesting that its action may be influenced by the chemical environment.
Propriétés
IUPAC Name |
1-(1,5-dimethylpyrrol-2-yl)-N-[(1,5-dimethylpyrrol-2-yl)methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3/c1-11-5-7-13(16(11)3)9-15-10-14-8-6-12(2)17(14)4/h5-8,15H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNZTXZFTNCGOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)CNCC2=CC=C(N2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![5-Fluoro-2-[2-(trimethylsilyl)ethynyl]pyridine](/img/structure/B1522077.png)

